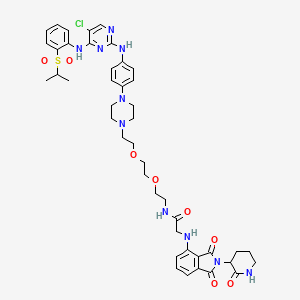
TL13-27
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TL13-27 is a negative control for TL12-186 . It demonstrates no kinase degradation in vitro . It’s a customized synthesis product .
Synthesis Analysis
In 2018, Nathanael S. Gray and his coworkers synthesized two FLT3-specific PROTACs, TL13-117 and TL13-149, based on the study of the multikinase degrader TL12-186 .Molecular Structure Analysis
The chemical name of TL13-27 is N-(2-(2-(2-(4-(4-((5-Chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)ethoxy)ethoxy)ethyl)-2-((1,3-dioxo-2-(2-oxopiperidin-3-yl)isoindolin-4-yl)amino)acetamide . The molecular weight is 917.48 .Physical And Chemical Properties Analysis
The molecular weight of TL13-27 is 917.48 . The exact mass is 916.35 . The elemental analysis is C, 57.60; H, 5.82; Cl, 3.86; N, 15.27; O, 13.95; S, 3.49 .Wissenschaftliche Forschungsanwendungen
Targeted Protein Degradation
TL13-27 serves as a negative control for TL12-186, a multi-kinase degrader . It’s used to demonstrate the specificity of kinase degradation by TL12-186, ensuring that changes in protein abundance are mediated by the recruitment of CRBN (cereblon), a protein that’s part of the ubiquitin-proteasome system .
Kinase Activity Modulation
In the study of kinases, which are critical for signaling pathways, TL13-27 helps in understanding the non-degradative effects of kinase inhibitors . By comparing the effects of TL13-27 with active degraders, researchers can isolate the impact of kinase degradation from other inhibitory effects.
Chemoproteomics
TL13-27 is used in chemoproteomic approaches to map the degradable kinome. This involves identifying the subset of kinases that can be targeted for degradation, which is crucial for developing selective degraders for diseases like cancer .
Control Compound in Drug Discovery
As a negative control, TL13-27 is essential in drug discovery processes to validate the activity of new compounds. It helps in distinguishing between pharmacological effects due to specific interactions and those arising from off-target effects .
Pharmacokinetics and Dynamics
TL13-27 can be used to study the pharmacokinetics (PK) and pharmacodynamics (PD) of PROTACs (proteolysis-targeting chimeras). It helps in understanding the distribution, metabolism, and excretion of these molecules, as well as their dynamic interactions with biological targets .
Molecular Biology Research
In molecular biology, TL13-27 can be used as a tool to study the mechanism of action of E3 ubiquitin ligases and their role in protein turnover. This has implications for understanding cellular homeostasis and the pathogenesis of diseases .
Synthetic Biology
Researchers can use TL13-27 in synthetic biology to design artificial systems that mimic natural protein degradation pathways. This can lead to the creation of novel therapeutic strategies that harness the cell’s own machinery to eliminate disease-causing proteins .
Environmental Biotechnology
Although not directly related to TL13-27, the TL13 identifier is associated with a strain of bacteria, Microbacterium metallidurans TL13, known for heavy metal resistance and plant growth-promoting properties . This highlights the potential for TL13-27 to be studied in environmental contexts, such as bioremediation or agriculture.
Wirkmechanismus
Target of Action
TL13-27 is a negative control for TL12-186 . It is a heterobifunctional molecule that recruits E3 ubiquitin ligases, such as cereblon It is known that similar compounds target a variety of kinases, including btk, ptk2, ptk2b, flt3, aurka, aurkb, tec, ulk1 .
Mode of Action
It demonstrates no kinase degradation in vitro
Biochemical Pathways
Similar compounds are known to affect a variety of pathways associated with the kinases they target .
Pharmacokinetics
It is known that the success of similar compounds depends on more than just target engagement .
Result of Action
As a negative control, TL13-27 is designed to have no effect on kinase degradation
Action Environment
It is known that the effectiveness of similar compounds can be influenced by a variety of factors, including ph, redox potential, and the presence of other proteins .
Zukünftige Richtungen
The development of TL13-27 and similar compounds could provide valuable insights into the mechanisms of targeted protein degradation and the development of new therapeutic strategies .
Relevant Papers The main paper relevant to TL13-27 is “A Chemoproteomic Approach to Query the Degradable Kinome Using a Multi-kinase Degrader” by Huang et al . This paper provides a comprehensive overview of the development and application of TL13-27 and similar compounds.
Eigenschaften
IUPAC Name |
N-[2-[2-[2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]phenyl]piperazin-1-yl]ethoxy]ethoxy]ethyl]-2-[[1,3-dioxo-2-(2-oxopiperidin-3-yl)isoindol-4-yl]amino]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H53ClN10O8S/c1-29(2)64(60,61)37-11-4-3-8-34(37)51-40-33(45)27-49-44(52-40)50-30-12-14-31(15-13-30)54-20-18-53(19-21-54)22-24-63-26-25-62-23-17-46-38(56)28-48-35-9-5-7-32-39(35)43(59)55(42(32)58)36-10-6-16-47-41(36)57/h3-5,7-9,11-15,27,29,36,48H,6,10,16-26,28H2,1-2H3,(H,46,56)(H,47,57)(H2,49,50,51,52) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOOUFCVVMSZNOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=CC=C(C=C3)N4CCN(CC4)CCOCCOCCNC(=O)CNC5=CC=CC6=C5C(=O)N(C6=O)C7CCCNC7=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H53ClN10O8S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
917.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 134812844 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

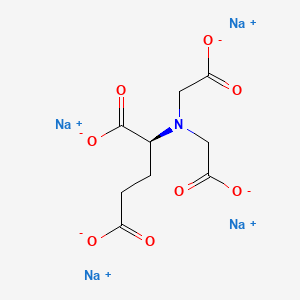



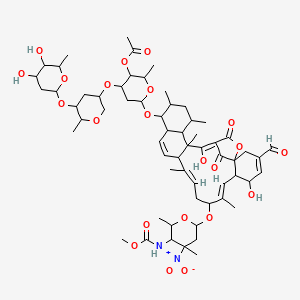

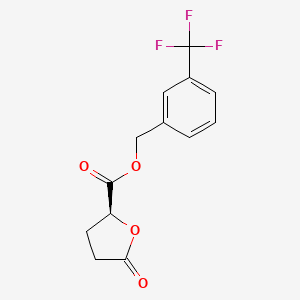
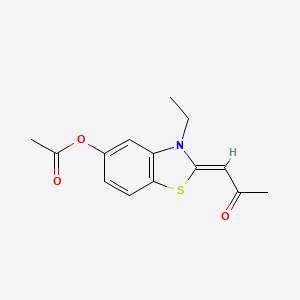
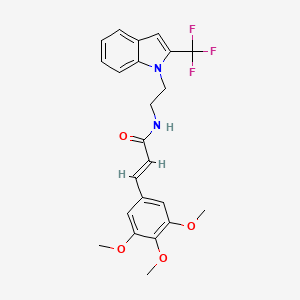


![4-[[4-(Phenylmethyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-pyrido[3',2'](/img/structure/B611321.png)